molecular formula C12H18S2 B14436325 (5-tert-Butyl-1,3-phenylene)dimethanethiol CAS No. 76447-63-7

(5-tert-Butyl-1,3-phenylene)dimethanethiol

Cat. No.: B14436325
CAS No.: 76447-63-7
M. Wt: 226.4 g/mol
InChI Key: ZAQXBUGHFHNKHS-UHFFFAOYSA-N
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Description

(5-tert-Butyl-1,3-phenylene)dimethanethiol is an organic compound characterized by the presence of a tert-butyl group and two methanethiol groups attached to a phenylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-tert-Butyl-1,3-phenylene)dimethanethiol typically involves the reaction of 5-tert-butyl-1,3-phenylenedimethanol with thiolating agents under controlled conditions. One common method includes the use of thiourea followed by hydrolysis to introduce the thiol groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar thiolation reactions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5-tert-Butyl-1,3-phenylene)dimethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Substitution: The hydrogen atoms in the thiol groups can be substituted with other functional groups.

    Addition: The compound can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions.

    Addition: Electrophiles like bromine can be used in addition reactions.

Major Products

    Oxidation: Formation of disulfides.

    Substitution: Formation of alkylated thiols.

    Addition: Formation of addition products with electrophiles.

Scientific Research Applications

(5-tert-Butyl-1,3-phenylene)dimethanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-tert-Butyl-1,3-phenylene)dimethanethiol involves its interaction with various molecular targets. The thiol groups can form covalent bonds with electrophilic centers in biological molecules, potentially affecting their function. The tert-butyl group may influence the compound’s steric properties, affecting its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    5-tert-Butyl-2-hydroxy-1,3-phenylene-bis(phenylmethanone): Similar structure but with hydroxyl and phenylmethanone groups.

    1-tert-Butyl-3,5-dimethylbenzene: Similar structure but with methyl groups instead of methanethiol groups.

Uniqueness

(5-tert-Butyl-1,3-phenylene)dimethanethiol is unique due to the presence of both tert-butyl and methanethiol groups, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

76447-63-7

Molecular Formula

C12H18S2

Molecular Weight

226.4 g/mol

IUPAC Name

[3-tert-butyl-5-(sulfanylmethyl)phenyl]methanethiol

InChI

InChI=1S/C12H18S2/c1-12(2,3)11-5-9(7-13)4-10(6-11)8-14/h4-6,13-14H,7-8H2,1-3H3

InChI Key

ZAQXBUGHFHNKHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)CS)CS

Origin of Product

United States

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